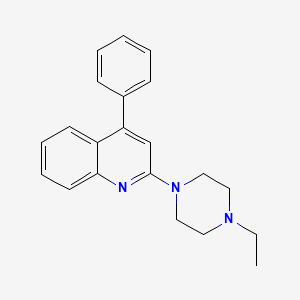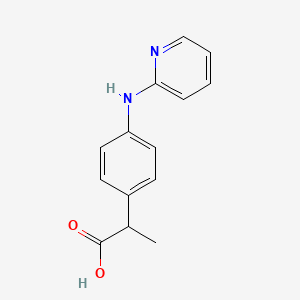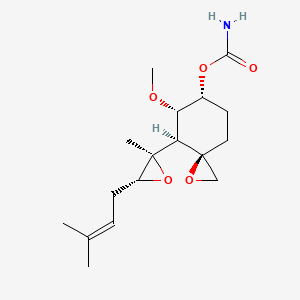
(3R-(3alpha,4alpha(2R*,3R*),5beta,6beta))-5-Methoxy-4-(2-methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(2.5)octan-6-ol carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AGM 1883 is a biochemical.
Scientific Research Applications
Antitumor Activities
Antitumor Effects in Rabbits Bearing VX-2 Carcinoma :
- A study by Kamei et al. (1993) found that the angiogenesis inhibitor (3R,4S,5S,6R)-5- methoxy-4-[(2R,3R)-2-methyl-3-(3-methyl-2-butenyl)-oxiranyl]-1- oxaspiro[2,5]oct-6-yl(chloroacetyl) carbamate (TNP-470) demonstrated significant antitumor effects in rabbits bearing VX-2 carcinoma. This was achieved through various administration methods, including subcutaneous injection and intra-arterial administration using a chemoembolization technique, showing the potential of this compound in cancer treatment (Kamei et al., 1993).
Inhibition of Methionine Aminopeptidase-2 in Cancer and Inflammation Models :
- Arico-Muendel et al. (2013) reported on PPI-2458, a semisynthetic analog of the compound, highlighting its role in rapid inactivation of methionine aminopeptidase-2 (MetAP2) and efficacy in rodent models of cancer and inflammation. This study offers insight into the compound's potential in treating angiogenic diseases and its pathway distinct from TNP-470 (Arico-Muendel et al., 2013).
Treatment of Collagen-Induced Arthritis :
- Research by Brahn et al. (2009) on PPI-2458, a new fumagillin derivative of the compound, demonstrated its potential to involute synovitis in rats with collagen-induced arthritis. The study highlights the compound's effectiveness in reducing clinical severity and structural damage, emphasizing its role in targeting angiogenic mechanisms for treating diseases like rheumatoid arthritis (Brahn et al., 2009).
Synthesis and Activity of Fumagillin Analogues for Antiangiogenic Therapy :
- A study by Arico-Muendel et al. (2009) explored the synthesis and activity of fumagillin analogues, addressing pharmacokinetic and safety concerns of previous compounds. This research led to the development of PPI-2458, which showed promising antiangiogenic properties and has advanced into clinical studies for cancer treatment (Arico-Muendel et al., 2009).
properties
CAS RN |
129299-06-5 |
|---|---|
Product Name |
(3R-(3alpha,4alpha(2R*,3R*),5beta,6beta))-5-Methoxy-4-(2-methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(2.5)octan-6-ol carbamate |
Molecular Formula |
C17H27NO5 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] carbamate |
InChI |
InChI=1S/C17H27NO5/c1-10(2)5-6-12-16(3,23-12)14-13(20-4)11(22-15(18)19)7-8-17(14)9-21-17/h5,11-14H,6-9H2,1-4H3,(H2,18,19)/t11-,12-,13-,14-,16+,17+/m1/s1 |
InChI Key |
DBJJYYOGHACTNG-YMUAAWOFSA-N |
Isomeric SMILES |
CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)N)OC)C |
SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)N)OC)C |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)N)OC)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AGM 1883; AGM-1883; AGM1883 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




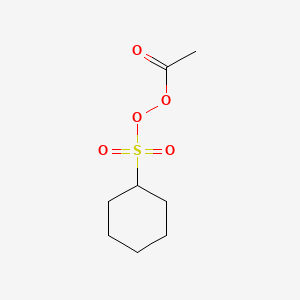
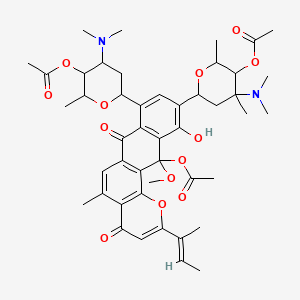
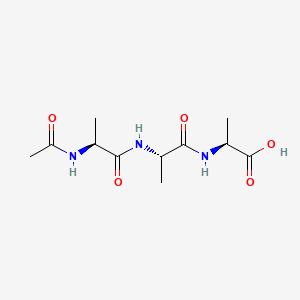
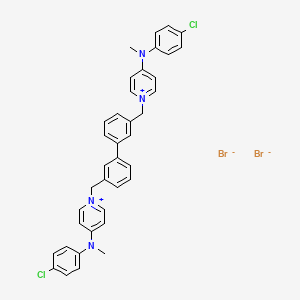
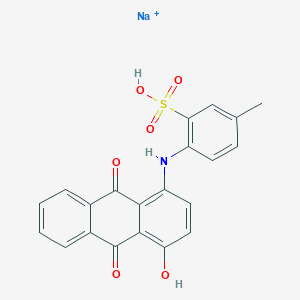
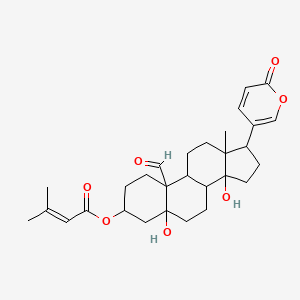
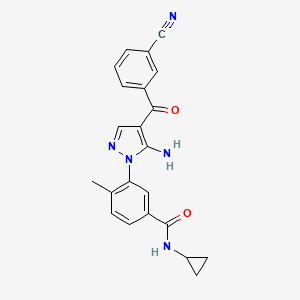
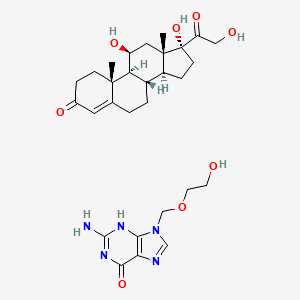
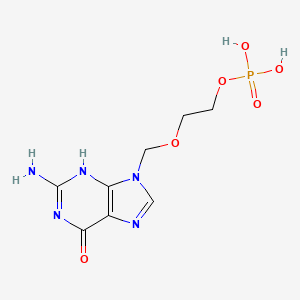
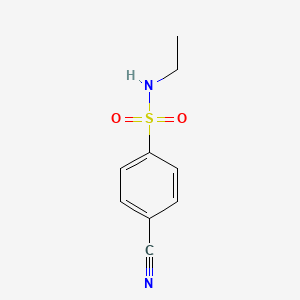
![N-[[1-[(4-Tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B1665010.png)
